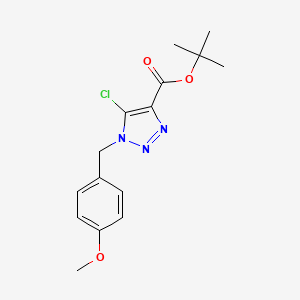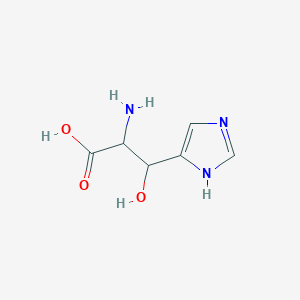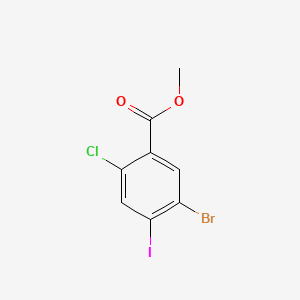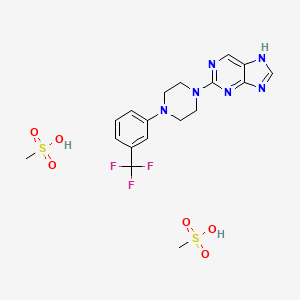
Cyclohexanesulfonyl fluoride, undecafluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undecafluorocyclohexanesulfonyl fluoride is a fluorinated compound with the molecular formula C₆F₁₂O₂S. It is known for its high chemical and thermal stability, making it a valuable compound in various industrial and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Undecafluorocyclohexanesulfonyl fluoride can be synthesized through several methods. One common approach involves the direct fluorosulfonylation of cyclohexane derivatives using fluorosulfonyl radicals. This method is efficient and provides high yields under mild reaction conditions . Another method involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides .
Industrial Production Methods
In industrial settings, the production of undecafluorocyclohexanesulfonyl fluoride often involves the use of sulfuryl fluoride gas (SO₂F₂) or other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO₂⁺” synthons . These methods are preferred due to their scalability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Undecafluorocyclohexanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with undecafluorocyclohexanesulfonyl fluoride include nucleophiles like amines and alcohols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, reactions with amines can produce sulfonamides, while reactions with alcohols can yield sulfonate esters .
Aplicaciones Científicas De Investigación
Undecafluorocyclohexanesulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various fluorinated compounds.
Chemical Biology: It serves as a reactive probe in chemical biology due to its ability to form stable covalent bonds with biological molecules.
Drug Discovery: Its unique properties make it a valuable intermediate in the development of pharmaceuticals.
Materials Science: It is used in the production of advanced materials with high chemical and thermal stability.
Mecanismo De Acción
The mechanism of action of undecafluorocyclohexanesulfonyl fluoride involves its ability to form stable covalent bonds with nucleophilic sites on target molecules. This reactivity is due to the electrophilic nature of the sulfonyl fluoride group, which readily reacts with nucleophiles such as amines and thiols . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to undecafluorocyclohexanesulfonyl fluoride include:
- Perfluorobutanesulfonyl fluoride (PBSF)
- Perfluorohexane sulfonyl fluoride (PHxSF)
- Perfluorooctane sulfonyl fluoride (POSF)
- Perfluorodecane sulfonyl fluoride (PDSF)
Uniqueness
Undecafluorocyclohexanesulfonyl fluoride is unique due to its specific molecular structure, which imparts high chemical and thermal stability. This makes it particularly valuable in applications requiring robust performance under extreme conditions .
Propiedades
Número CAS |
355-03-3 |
|---|---|
Fórmula molecular |
C6F12O2S |
Peso molecular |
364.11 g/mol |
Nombre IUPAC |
1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-sulfonyl fluoride |
InChI |
InChI=1S/C6F12O2S/c7-1(8)2(9,10)4(13,14)6(17,21(18,19)20)5(15,16)3(1,11)12 |
Clave InChI |
SUYQQGZHVVTMNY-UHFFFAOYSA-N |
SMILES canónico |
C1(C(C(C(C(C1(F)F)(F)F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


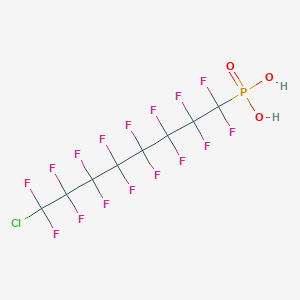


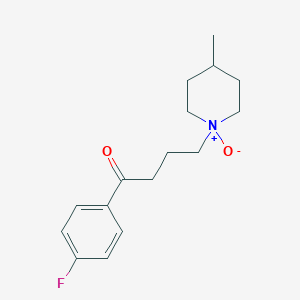
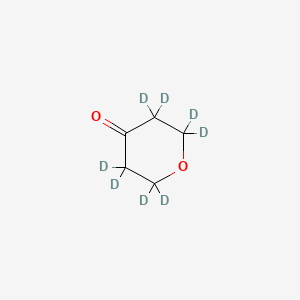
![2,2-Difluoro-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B15290398.png)
![ethyl (E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B15290403.png)
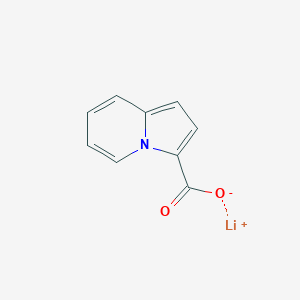

![di-tert-butyl (4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diyl)dicarbamate](/img/structure/B15290424.png)
